molecular formula C14H12F3NO3 B2610194 2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione CAS No. 1022879-60-2

2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione

Cat. No.: B2610194
CAS No.: 1022879-60-2
M. Wt: 299.249
InChI Key: GQPIXGVKRLCIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione is a synthetic enaminone derivative of interest in chemical and pharmaceutical research. This compound belongs to a class of molecules known as anilino enaminones, which have been investigated for their potential biological activities . Structurally, it features a cyclohexane-1,3-dione core substituted with a (trifluoromethoxy)phenylaminomethylene group. While specific biological data for this exact compound is limited in the public domain, scientific literature indicates that structurally similar anilino enaminones have been studied as potential positive allosteric modulators of GABAA receptors, suggesting a research application in neuroscience . The presence of the trifluoromethoxy group is a common pharmacophore that can influence the compound's lipophilicity and metabolic stability, making it a valuable scaffold for medicinal chemistry research and the synthesis of more complex molecules. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-hydroxy-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3/c15-14(16,17)21-10-6-4-9(5-7-10)18-8-11-12(19)2-1-3-13(11)20/h4-8,19H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNOSOSTUWMYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione typically involves the reaction of 4-(trifluoromethoxy)aniline with cyclohexane-1,3-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyclohexane-1,3-dione, followed by the addition of 4-(trifluoromethoxy)aniline. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a hydroxy or amino derivative .

Scientific Research Applications

2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethoxy group.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The target compound is part of a broader family of cyclohexane-1,3-dione derivatives with varying substituents on the phenylamino group. Key analogs include:

Compound Name Substituent (R) Molecular Formula Melting Point (°C) Key Properties/Applications
Target Compound -OCF₃ C₁₅H₁₃F₃NO₃ Not reported Enhanced lipophilicity, drug design
5-Ethyl-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione -OCF₃, -C₂H₅ C₁₆H₁₆F₃NO₃ Not reported Increased steric bulk
2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (3e) -Cl C₁₅H₁₅ClNO₂ 170–171 Higher melting point, pesticidal use
2-(((4-Methoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (3a) -OCH₃ C₁₅H₁₇NO₃ 155–156 Electron-donating group, herbicidal
2-{(4-Chlorophenyl)aminomethylidene}-5,5-dimethylcyclohexane-1,3-dione -Cl, -S- C₁₅H₁₆ClNO₂S Not reported Sulfur introduces redox activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., -Cl, -OCF₃) : Increase melting points and stability due to stronger intermolecular interactions (e.g., 3e: 170–171°C vs. 3a: 155–156°C) .
  • Lipophilicity : The trifluoromethoxy group improves membrane permeability compared to -Cl or -OCH₃ .
  • Biological Activity : Chloro and bromo analogs (e.g., 3e, 3f) show pesticidal activity, while methoxy derivatives (3a) are herbicidal .

Core Structure Modifications

Variations in the cyclohexane-1,3-dione core significantly alter physicochemical properties:

Compound Name Core Modification Molecular Formula Key Impact
5,5-Dimethylcyclohexane-1,3-dione 5,5-Dimethyl C₈H₁₂O₂ Enhanced steric hindrance
2-(Furan-2-ylmethylene)cyclohexane-1,3-dione (3a) Furan substitution C₁₁H₁₀O₃ Increased aromaticity, UV activity
5-(4-Chlorophenyl)-2-([(2-piperazin-1-ylethyl)amino]methylene)cyclohexane-1,3-dione Piperazine side chain C₁₉H₂₄ClN₃O₂ Improved solubility, CNS targeting

Key Observations :

  • 5,5-Dimethyl Substitution : Reduces ring flexibility, improving thermal stability .
  • Heterocyclic Additions (e.g., furan, thiophene) : Modify electronic properties for optoelectronic applications .
  • Side-Chain Functionalization (e.g., piperazine) : Enhances water solubility and bioavailability .

Biological Activity

2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethoxy group contributes to its chemical properties, enhancing its lipophilicity and possibly influencing its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12F3N1O3. The compound features a cyclohexane-1,3-dione moiety connected to a phenyl ring substituted with a trifluoromethoxy group through an amino methylene linkage. This configuration is crucial for its biological interactions.

PropertyValue
Molecular FormulaC14H12F3N1O3
Molecular Weight327.298 g/mol
CAS Number1022879-60-2

The mechanism of action for this compound involves its interaction with various biological targets. The trifluoromethoxy group enhances the compound's ability to penetrate cell membranes, allowing it to interact with enzymes and receptors. This interaction can modulate their activity, leading to various biological effects.

Key Interactions:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Receptor Modulation : It may interact with receptors involved in neurotransmission or other signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Case Studies

  • Inhibition of COX and LOX : A study found that compounds with similar structures showed moderate inhibition against COX-2 and LOX enzymes. For instance, derivatives containing trifluoromethyl groups demonstrated enhanced activity against these targets due to their electron-withdrawing nature, which stabilizes the interactions with enzyme active sites .
  • Cytotoxicity Against Cancer Cells : In vitro studies evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7). The presence of electron-withdrawing groups like trifluoromethoxy was linked to increased cytotoxicity .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group significantly influences the biological activity of the compound. Modifications in the phenyl ring or cyclohexane moiety can lead to variations in potency against specific biological targets.

CompoundIC50 (μM)Biological Activity
This compoundTBDPotential anti-inflammatory
Related Compound A10.4Moderate AChE inhibition
Related Compound B5.4Dual inhibition of AChE and BChE

Q & A

Q. What are the standard synthetic routes for preparing 2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione?

The compound is synthesized via a condensation reaction between 4-(trifluoromethoxy)aniline and cyclohexane-1,3-dione. A typical procedure involves refluxing equimolar amounts of the aniline derivative and cyclohexane-1,3-dione in 1,4-dioxane for 4–12 hours under inert conditions. Post-reaction, the solvent is evaporated, and the product is purified via trituration with ethanol or column chromatography .

Q. How can the purity of this compound be verified after synthesis?

Purity is assessed using analytical techniques such as high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to validate the structure. For example, the enamine proton typically appears as a broad singlet near δ 9.6–10.0 ppm in ¹H NMR, while the trifluoromethoxy group (OCF₃) shows a distinct ¹⁹F NMR signal .

Q. What spectroscopic methods are critical for characterizing its structural features?

Key methods include:

  • ¹H/¹³C NMR : To identify enamine protons (δ ~9.6–10.0 ppm) and cyclohexane-dione carbonyl carbons (δ ~190–210 ppm).
  • FT-IR : To confirm C=O stretches (~1700 cm⁻¹) and N–H vibrations (~3300 cm⁻¹).
  • HRMS : For precise molecular ion detection .

Advanced Research Questions

Q. How do solvent choice and reaction temperature influence the yield of this compound?

Polar aprotic solvents like 1,4-dioxane or dichloroethane (DCE) enhance reaction efficiency by stabilizing the transition state. Elevated temperatures (80–100°C) accelerate the condensation but may require controlled conditions to avoid side reactions such as keto-enol tautomerization or decomposition. Yields >80% are achievable with optimized reflux durations (e.g., 12 hours in DCE at 80°C) .

Q. What role does the trifluoromethoxy substituent play in modulating biological activity?

The electron-withdrawing trifluoromethoxy group (–OCF₃) increases metabolic stability and lipophilicity, enhancing membrane permeability and target binding affinity. Comparative studies with non-fluorinated analogs (e.g., –OCH₃) show improved pharmacokinetic profiles and resistance to oxidative degradation, making it valuable in drug discovery .

Q. What mechanistic insights exist for its reactivity in further functionalization?

The active methylene group in cyclohexane-1,3-dione enables electrophilic substitutions or cycloadditions. For example, Michael addition with α,β-unsaturated carbonyl compounds or [4+2] cycloadditions with dienophiles can generate polycyclic scaffolds. Computational studies (DFT) suggest that the enamine moiety directs regioselectivity in these reactions .

Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?

Discrepancies often arise from substituent effects. For instance, para-substituted aryl groups (e.g., –OCF₃ vs. –Cl) alter steric and electronic interactions with biological targets. Systematic structure-activity relationship (SAR) studies, paired with molecular docking, can clarify these variations. Bioassays under standardized conditions (e.g., MIC for antimicrobial activity) are critical .

Q. What strategies optimize its solubility for in vitro bioactivity assays?

Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations improve aqueous solubility without compromising stability. Alternatively, pro-drug approaches (e.g., esterification of the dione carbonyl) enhance bioavailability .

Q. How can kinetic studies elucidate its stability under physiological conditions?

High-performance liquid chromatography (HPLC) with UV detection monitors degradation over time in simulated biological media (e.g., PBS at pH 7.4, 37°C). Pseudo-first-order kinetics models quantify half-life, while LC-MS identifies degradation products (e.g., hydrolyzed dione or demethylated derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.